molecular formula C20H22N2O2 B11533612 4-(prop-2-en-1-yloxy)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide

4-(prop-2-en-1-yloxy)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide

Cat. No.: B11533612
M. Wt: 322.4 g/mol
InChI Key: AAYQYGHNNMKKLR-FYJGNVAPSA-N
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Description

4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an allyloxy group and a hydrazide linkage, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide typically involves the reaction of 4-(prop-2-en-1-yloxy)benzohydrazide with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(prop-2-en-1-yloxy)-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the allyloxy group can undergo reactions that modify the compound’s structure and activity, enabling it to exert its effects through different mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(prop-2-yn-1-yloxy)benzaldehyde
  • 4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde
  • 4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

The presence of both the allyloxy and hydrazide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial contexts .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-prop-2-enoxy-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H22N2O2/c1-5-10-24-18-8-6-17(7-9-18)20(23)22-21-13-19-15(3)11-14(2)12-16(19)4/h5-9,11-13H,1,10H2,2-4H3,(H,22,23)/b21-13+

InChI Key

AAYQYGHNNMKKLR-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=C(C=C2)OCC=C)C

Origin of Product

United States

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